
1-Butyl-2,3-dimethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3-dimethyl-1H-pyrrole is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of butyl and dimethyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-2,3-dimethyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that are efficient and scalable. For example, the use of manganese complexes in the absence of organic solvents allows for the selective synthesis of pyrroles with minimal by-products . Additionally, the use of ionic liquids as reaction media can enhance the yield and selectivity of pyrrole synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2,3-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
Aplicaciones Científicas De Investigación
1-Butyl-2,3-dimethyl-1H-pyrrole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,3-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The electron-rich pyrrole ring can participate in various biochemical pathways, leading to the modulation of cellular processes. For example, pyrrole derivatives can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-2,5-dimethyl-1H-pyrrole: Similar structure but with different substitution pattern.
1-Butyl-3,4-dimethyl-1H-pyrrole: Another isomer with different methyl group positions.
1-Butyl-1H-pyrrole: Lacks the dimethyl substituents, leading to different chemical properties.
Uniqueness
1-Butyl-2,3-dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both butyl and dimethyl groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Propiedades
Fórmula molecular |
C10H17N |
|---|---|
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
1-butyl-2,3-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-7-11-8-6-9(2)10(11)3/h6,8H,4-5,7H2,1-3H3 |
Clave InChI |
CYOAIFUFNNOEJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


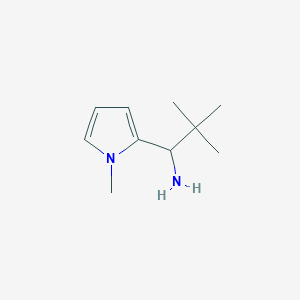
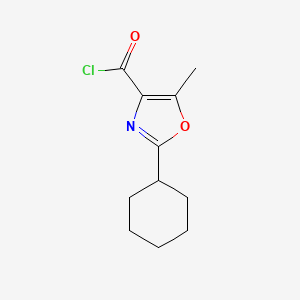
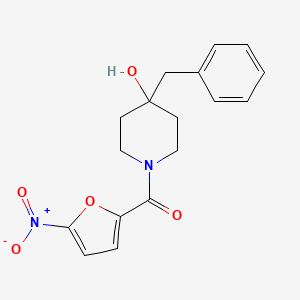

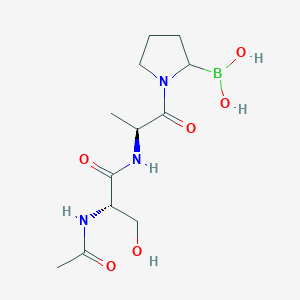

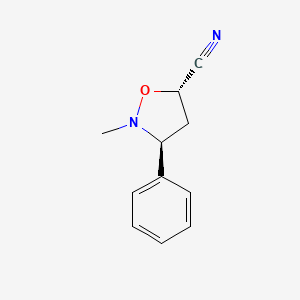

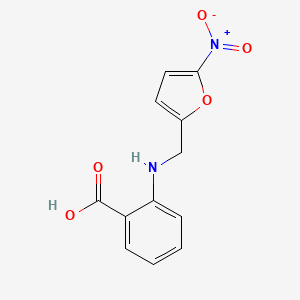
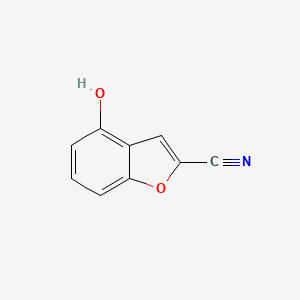
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)

